molecular formula C25H21N9O3 B11107748 (3Z)-3-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11107748
M. Wt: 495.5 g/mol
InChI Key: OZLIZQAARVTGPQ-UHFFFAOYSA-N
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Description

The compound “(3Z)-3-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a combination of triazine, indole, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:

    Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the dimethylphenyl and nitrophenyl groups through nucleophilic aromatic substitution.

    Hydrazone formation: Reaction of the triazine derivative with hydrazine to form the hydrazinylidene linkage.

    Indole synthesis: Construction of the indole ring through Fischer indole synthesis or other suitable methods.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Reduction: The hydrazinylidene linkage can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions depend on the specific conditions used. For example, reduction of the nitrophenyl group can yield the corresponding aniline derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

Medicine

The compound may exhibit pharmacological activity, making it a candidate for drug development.

Industry

In industry, the compound could be used in the synthesis of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one

Properties

Molecular Formula

C25H21N9O3

Molecular Weight

495.5 g/mol

IUPAC Name

3-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C25H21N9O3/c1-14-7-8-17(13-15(14)2)27-24-29-23(26-16-9-11-18(12-10-16)34(36)37)30-25(31-24)33-32-21-19-5-3-4-6-20(19)28-22(21)35/h3-13,28,35H,1-2H3,(H2,26,27,29,30,31)

InChI Key

OZLIZQAARVTGPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N=NC4=C(NC5=CC=CC=C54)O)C

Origin of Product

United States

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